3-Phenylphenol

Catalog No.
S516080
CAS No.
580-51-8
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylphenol

CAS Number

580-51-8

Product Name

3-Phenylphenol

IUPAC Name

3-phenylphenol

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H

InChI Key

UBXYXCRCOKCZIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O

solubility

Soluble in DMSO

Synonyms

3-Hydroxybiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O

The exact mass of the compound 3-Phenylphenol is 170.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17588. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of hydroxybiphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Phenylphenol (CAS 580-51-8), also known as m-phenylphenol, is a specialized meta-substituted biphenyl derivative characterized by a moderate melting point of 75–80 °C [1]. Unlike its more common symmetrical or ortho-substituted counterparts, 3-phenylphenol is primarily procured as a structural modifier in advanced polymer synthesis—such as epoxy resins and polycarbonates—where its meta-linkage disrupts polymer crystallinity and enhances solubility [2]. Beyond materials science, it is highly valued in analytical biochemistry as a highly specific, high-purity colorimetric reagent for the quantification of uronic acids [3]. For industrial and laboratory buyers, 3-phenylphenol offers a distinct balance of thermal processability and structural asymmetry that standard phenol or symmetrical biphenyls cannot replicate.

Substituting 3-phenylphenol with its more common isomers, such as 2-phenylphenol (a widely used biocide) or 4-phenylphenol (a rigid polymer precursor), leads to fundamental failures in both material science and analytical workflows [1]. In polymer synthesis, replacing the meta-directing 3-phenylphenol with the para-linked 4-phenylphenol drastically increases the monomer melting point from ~78 °C to ~165 °C, yielding highly crystalline, rigid polymers that often suffer from poor solubility in standard organic solvents. Conversely, 2-phenylphenol introduces excessive steric hindrance adjacent to the hydroxyl group, severely retarding reactivity in etherification or esterification processes [1]. In analytical applications, only 3-phenylphenol forms the specific, stable 520 nm chromophore required for accurate uronic acid quantification without neutral sugar interference; generic phenols fail to produce this reproducible colorimetric response [2].

Thermal Processability: Melting Point Advantage Over Para-Isomers

3-Phenylphenol exhibits a melting point of 75–80 °C, which is substantially lower than that of 4-phenylphenol (164–166 °C). This ~85 °C reduction in melting temperature allows 3-phenylphenol to be processed and homogenized into liquid epoxy or anhydride formulations at much lower temperatures [1]. The lower thermal requirement prevents the premature curing or thermal degradation of sensitive co-reactants during the compounding of high-performance adhesives and coatings.

Evidence DimensionMonomer Melting Point
Target Compound Data75–80 °C
Comparator Or Baseline4-Phenylphenol (164–166 °C)
Quantified Difference~85 °C lower melting point
ConditionsStandard atmospheric pressure, physical property baseline

Enables lower-temperature compounding in resin manufacturing, reducing energy costs and preventing premature cross-linking of heat-sensitive formulations.

Polymer Microstructure: Enhancing Resin Solubility via Meta-Linkages

When incorporated into polymer backbones (such as epoxies or polycarbonates), the meta-substitution of 3-phenylphenol introduces a 'kink' in the polymer chain, disrupting the dense molecular packing typical of para-substituted analogs[1]. While 4-phenylphenol yields rigid, highly crystalline polymers with limited solubility, 3-phenylphenol-derived polymers exhibit enhanced solubility in common organic solvents and altered glass transition temperatures (Tg)[2]. This structural disruption is critical for creating processable, high-molecular-weight advanced materials.

Evidence DimensionPolymer Chain Packing and Solubility
Target Compound DataMeta-linkage induces chain kinking and high solvent solubility
Comparator Or Baseline4-Phenylphenol (para-linkage induces high crystallinity and low solubility)
Quantified DifferenceSignificant increase in organic solvent solubility and processability
ConditionsPolymerization into epoxy/polycarbonate backbones

Critical for formulating advanced coatings and adhesives that require high-molecular-weight polymers to remain soluble during application.

Analytical Specificity: Gold-Standard Reagent for Uronic Acid Assays

In the Blumenkrantz and Asboe-Hansen assay, 3-phenylphenol is utilized to quantify uronic acids by forming a highly specific xanthylium-type chromophore that absorbs at 520 nm [1]. Compared to older chromogens like carbazole, 3-phenylphenol demonstrates superior selectivity, producing minimal background interference from the degradation products of neutral sugars [2]. This high signal-to-noise ratio ensures precise quantification of pectins and glycosaminoglycans in complex biological matrices.

Evidence DimensionAssay Specificity and Neutral Sugar Interference
Target Compound DataForms stable 520 nm chromophore with minimal neutral sugar interference
Comparator Or BaselineCarbazole (high background interference from neutral sugars)
Quantified DifferenceVastly improved signal-to-noise ratio for uronic acid detection
ConditionsConcentrated sulfuric acid/sodium tetraborate hydrolysis at 100 °C

Provides analytical laboratories with the necessary specificity to accurately quantify uronic acids in complex carbohydrate mixtures without false positives.

Electrochemical Sensor Matrices: Controlled Polymerization and Film Stability

During anodic electropolymerization in solvents like methyl isobutyl ketone or mesityl oxide, 3-phenylphenol forms stable, controlled polymeric films [1]. In contrast, 4-phenylphenol undergoes predominantly para-position coupling that leads to significant structural swelling and instability of the deposited organic layer[1]. The more compact and less swollen films generated by 3-phenylphenol make it a superior matrix material for the development of robust electrochemical sensors.

Evidence DimensionElectropolymerized Film Swelling and Stability
Target Compound DataForms stable films with minimal swelling
Comparator Or Baseline4-Phenylphenol (exhibits significant film swelling and structural instability)
Quantified DifferenceMarkedly reduced swelling in ketone solvents
ConditionsAnodic polymerization in methyl isobutyl ketone / mesityl oxide (50 mM monomer, 0.1 V/s)

Ensures the physical integrity and reproducibility of conductive polymer films used in advanced electrochemical sensing devices.

Synthesis of Processable High-Temperature Epoxy Resins

Where the meta-linkage of 3-phenylphenol is required to lower the melting point of the monomer blend and improve the solubility of the cured resin, outperforming rigid 4-phenylphenol derivatives in advanced adhesive formulations [1].

Biochemical Quantification of Pectins and Glycosaminoglycans

Where 3-phenylphenol acts as the indispensable colorimetric reagent in the Blumenkrantz and Asboe-Hansen assay, providing accurate uronic acid measurements at 520 nm without the neutral sugar interference seen with carbazole [2].

Development of Electrochemical Sensor Matrices

Where the controlled electropolymerization of 3-phenylphenol yields stable, non-swelling conductive films in organic media, offering superior structural integrity compared to para-substituted analogs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

170.0732

LogP

3.23 (LogP)

Appearance

Solid powder

Melting Point

78.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZU11X47H4O

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

580-51-8

Wikipedia

3-biphenylol

General Manufacturing Information

[1,1'-Biphenyl]-3-ol: INACTIVE

Dates

Last modified: 08-15-2023

Zwitterionic biphenyl quinone methides in photodehydration reactions of 3-hydroxybiphenyl derivatives: laser flash photolysis and antiproliferation study

Nikola Basarić, Nikola Cindro, Damir Bobinac, Lidija Uzelac, Kata Mlinarić-Majerski, Marijeta Kralj, Peter Wan
PMID: 22212815   DOI: 10.1039/c1pp05338h

Abstract

In aqueous media, photochemical excitation to S(1) of 3-phenylphenols 4-8 leads to deprotonation of the phenol OH, coupled with protonation of the benzyl alcohol and overall dehydration that delivers zwitterions 17-21. The zwitterions react with nucleophiles (CH(3)OH, CF(3)CH(2)OH and ethanolamine) converting them in high quantum yields to the corresponding adducts and photosolvolysis products (for photomethanolysis Φ~0.1-0.5). Zwitterions 20 and 21 were characterized by laser flash photolysis in CH(3)CN-H(2)O (τ~7.5 and 25 μs, respectively) and the associated quenching rate constants with nucleophiles azide and ethanolamine determined. In vitro studies of antiproliferative activity of the photochemicaly generated QMs and zwitterions formed from 2-, 3- and 4-phenylphenols were carried out on three human cancer cell lines HCT 116 (colon), MCF-7 (breast), and H 460 (lung). Irradiation of cells incubated with 3, 6, and 26 showed enhanced antiproliferative activity compared to the cells that were not irradiated.


Sulphation of hydroxybiphenyls in human tissues

G M Pacifici, L Vannucci, C Bencini, G Tusini, F Mosca
PMID: 1788979   DOI: 10.3109/00498259109039551

Abstract

1. Sulphotransferase is an important detoxication pathway of hydroxybiphenyls and the kinetics of sulphotransferase activity were studied in human liver, ileum and colon mucosae, lung, kidney, urinary bladder mucosa and brain using 0-, m- and p-hydroxybiphenyl as substrates. 2. Sulphotransferase activity was detectable in all tissues studied, although it showed marked tissue-dependence. The rate of sulphation ranged greater than 100-fold in different tissues and the highest and lowest activities of sulphotransferase were found in liver and brain, respectively. 3. The Km of sulphotransferase was not tissue-dependent but was dependent on the isomer of hydroxybiphenyl. The Km varied over a 500-fold range and the highest and lowest values of Km were found with p-hydroxybiphenyl and m-hydroxybiphenyl, respectively.


Bacterial metabolism of hydroxylated biphenyls

F K Higson, D D Focht
PMID: 2729993   DOI: 10.1128/aem.55.4.946-952.1989

Abstract

Isolates able to grow on 3- or 4-hydroxybiphenyl (HB) as the sole carbon source were obtained by enrichment culture. The 3-HB degrader Pseudomonas sp. strain FH12 used an NADPH-dependent monooxygenase restricted to 3- and 3,3'-HBs to introduce an ortho-hydroxyl. The 4-HB degrader Pseudomonas sp. strain FH23 used either a mono- or dioxygenase to generate a 2,3-diphenolic substitution pattern which allowed meta-fission of the aromatic ring. By using 3-chlorocatechol to inhibit catechol dioxygenase activity, it was found that 2- and 3-HBs were converted by FH23 to 2,3-HB, whereas biphenyl and 4-HB were attacked by dioxygenation. 4-HB was metabolized to 2,3,4'-trihydroxybiphenyl. Neither organism attacked chlorinated HBs. The degradation of 3- and 4-HBs by these strains is therefore analogous to the metabolism of biphenyl, 2-HB, and naphthalene in the requirement for 2,3-catechol formation.


Measurement of uronic acids without interference from neutral sugars

T M Filisetti-Cozzi, N C Carpita
PMID: 1952059   DOI: 10.1016/0003-2697(91)90372-z

Abstract

Replacement of carbazole with meta-hydroxydiphenyl greatly improves the determination of uronic acids in the presence of neutral sugars by preventing substantially, but not completely, the browning that occurs during the heating of sugars in concentrated sulfuric acid and avoiding the formation of additional interference by the carbazole reagent (Blumenkrantz, N., and Asboe-Hansen, G. (1973) Anal. Biochem. 54, 484-489). However, interference is still substantial when uronic acids are determined in the presence of excess neutral sugar, particularly because of the browning that occurs during the first heating before addition of the diphenyl reagent. The browning can be essentially eliminated by addition of sulfamate to the reaction mixture (Galambos, J. T. (1967) Anal. Biochem. 19, 119-132). Although others have reported that sulfamate and the diphenyl reagent were incompatible, we find that a small amount of sulfamate suppresses color production by a 20-fold excess of some neutral sugars without substantial sacrifice of the sensitive detection of uronic acids by the diphenyl reagent. Sodium tetraborate is required for the detection of D-mannuronic acid and enhances color production by D-glucuronic acid. We propose this modified sulfamate/m-hydroxydiphenyl assay as a rapid and reliable means for the assay of uronic acids, particularly when present in much smaller amounts than neutral sugars.


Explore Compound Types